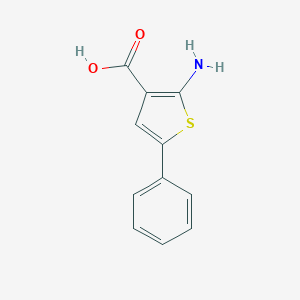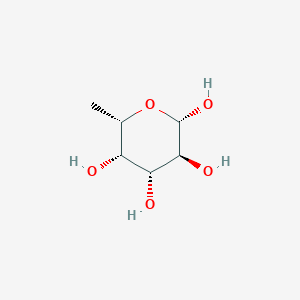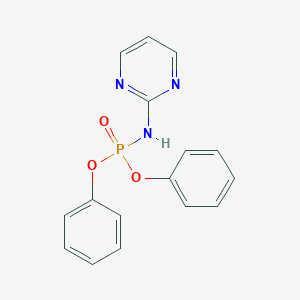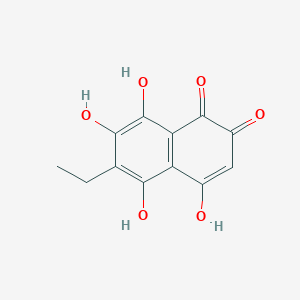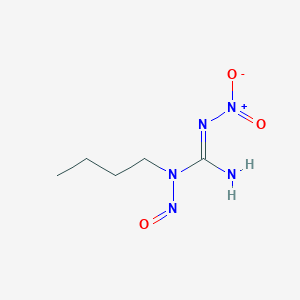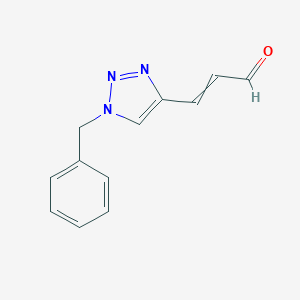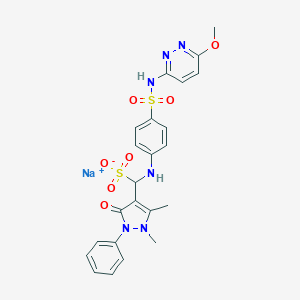![molecular formula C18H14O B079883 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 13304-07-9](/img/structure/B79883.png)
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one, also known as tropone, is a cyclic ketone with a unique structure that has been the subject of significant scientific research. Tropone has a bicyclic structure, with a seven-membered ring containing a ketone group and a double bond. This compound has been studied for its potential applications in organic synthesis, as well as for its biological activity.
Mecanismo De Acción
The mechanism of action of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form adducts. Tropone has been shown to undergo reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Efectos Bioquímicos Y Fisiológicos
Tropone has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Tropone has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is that it is readily available and relatively easy to synthesize. It is also a versatile building block for organic synthesis, making it useful in a wide range of applications. However, 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be difficult to handle due to its high reactivity and tendency to polymerize. It is also highly volatile and has a strong odor, which can make it unpleasant to work with.
Direcciones Futuras
There are several potential future directions for research on 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. One area of interest is the development of new synthetic methods for the production of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its derivatives. Another area of research is the investigation of the biological activity of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its potential as a therapeutic agent. There is also potential for the use of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the properties and potential applications of this unique compound.
Métodos De Síntesis
The synthesis of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be achieved through several methods, including the oxidation of cycloheptatriene and the dehydration of 2-hydroxycycloheptanone. One of the most commonly used methods involves the reaction of 2,4-pentanedione with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in good yields and is relatively simple to carry out.
Aplicaciones Científicas De Investigación
Tropone has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of compounds, including natural products and pharmaceuticals. Tropone can also be used as a dienophile in Diels-Alder reactions, which are a powerful tool for the synthesis of complex organic molecules.
Propiedades
Número CAS |
13304-07-9 |
|---|---|
Nombre del producto |
6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one |
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H |
Clave InChI |
GMFRYGQSVPUWOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




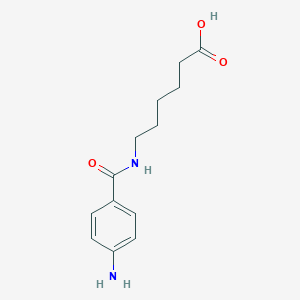
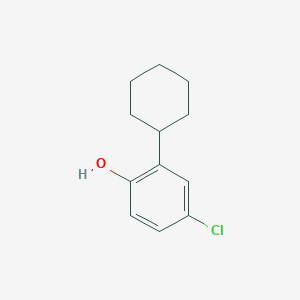
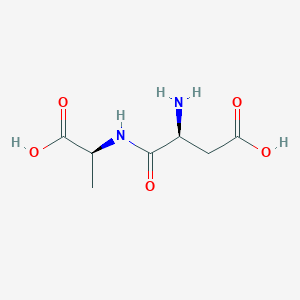
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)


